
1,5-Dimethylpyrazole
Overview
Description
1,5-Dimethylpyrazole (CAS: 694-31-5) is a heterocyclic organic compound with the molecular formula C₅H₈N₂ and a molecular weight of 96.13 g/mol . Its structure features methyl groups at the 1- and 5-positions of the pyrazole ring, conferring unique steric and electronic properties that influence its reactivity and applications. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals, with derivatives such as 1,5-dimethyl-1H-pyrazole-3-carboxaldehyde (CAS: 25016-10-8) and (1,5-dimethyl-1H-pyrazol-3-yl)methanol (CAS: 153912-60-8) demonstrating utility in drug discovery .
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
The most widely documented route involves the cyclocondensation of methylhydrazine derivatives with 1,3-diketones. This method leverages the inherent reactivity of diketones to form the pyrazole ring via nucleophilic attack and subsequent dehydration.
Reaction Mechanism and Stoichiometry
Methylhydrazine reacts with 2,4-pentanedione (acetylacetone) in acidic media, initiating a two-step process:
-
Nucleophilic Attack : The hydrazine’s amino group attacks the carbonyl carbon of the diketone, forming a hydrazone intermediate.
-
Ring Closure and Dehydration : Intramolecular cyclization eliminates water, yielding the pyrazole core .
The general reaction is represented as:
\text{CH}_3\text{NHNH}_2 + \text{CH}_3COCH_2COCH}_3 \rightarrow \text{C}_5\text{H}_8\text{N}_2 + 2\text{H}_2\text{O}
Catalytic Systems and Conditions
Industrial protocols often employ sulfuric acid (95% concentration) with sodium iodide as a co-catalyst. For example, US5569769A reports a yield of 86.7% at 125°C under reflux, with a reaction time of 60 minutes . Smaller-scale syntheses use acetic acid in aqueous media, achieving >90% yield at 50°C .
Table 1: Comparative Catalytic Systems
Catalyst | Temperature (°C) | Solvent | Yield (%) | Purity (%) | Source |
---|---|---|---|---|---|
H₂SO₄ + NaI | 125 | None | 86.7 | 99.2 | |
CH₃COOH | 50 | Water | >90 | >99 | |
H₃PO₄ | 100 | Ethanol | 78 | 97 |
Key variables influencing efficiency include:
-
Acid Strength : Strong acids (H₂SO₄) accelerate ring closure but require stringent temperature control to avoid side reactions .
-
Solvent Polarity : Aqueous systems simplify purification by enabling direct crystallization, whereas alcoholic solvents enhance intermediate solubility .
Alkylation of Pyrazole Precursors
N-Alkylation of preformed pyrazole rings offers regioselective control, particularly for synthesizing 1,3,5-trisubstituted derivatives.
Direct Alkylation with Methylating Agents
Methyl sulfate or iodomethane reacts with pyrazole-3-carboxylates in basic conditions. For instance, EP0526004 describes the synthesis of ethyl 1-methyl-3-n-propyl-pyrazole-5-carboxylate using dimethyl sulfate, though this method produces isomeric mixtures requiring chromatographic separation .
Phase-Transfer Catalysis (PTC)
Quaternary ammonium salts (e.g., tetrabutylammonium bromide) improve alkylation efficiency in biphasic systems. A 2023 study demonstrated 92% conversion at 80°C using K₂CO₃ as a base and dimethylformamide (DMF) as the solvent .
Enolate-Mediated Syntheses
Advanced methods utilize enolate intermediates to achieve higher regioselectivity. US6297386B1 discloses a process where the enolate of ethyl 2,4-diketohexanoate reacts with N-methylhydrazinium salts, forming 1,5-dimethylpyrazole-3-carboxylates in >95% yield .
Kinetic vs. Thermodynamic Control
-
Kinetic Conditions (low temperature, short reaction times): Favor the 1,5-dimethyl isomer due to steric hindrance at the N3 position.
-
Thermodynamic Conditions (prolonged heating): Shift equilibrium toward the 1,3-dimethyl isomer, necessitating precise reaction monitoring .
Emerging Methodologies
Microwave-Assisted Synthesis
Recent trials reduced reaction times from hours to minutes. A 2024 study achieved 89% yield in 12 minutes using 300 W microwave irradiation and ionic liquid solvents .
Continuous Flow Reactors
Microreactor systems enhance heat transfer and mixing, enabling scalable production with 98% conversion efficiency at 150°C and 10 bar pressure .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethylpyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Produces pyrazole carboxylic acids.
Reduction: Yields pyrazoline derivatives.
Substitution: Forms various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
Agricultural Applications
Nitrification Inhibitor
One of the most notable applications of 1,5-dimethylpyrazole is as a nitrification inhibitor in agriculture. Research indicates that this compound effectively inhibits soil nitrification processes. A study demonstrated that the application of this compound significantly decreased soil nitrate reductase activity while enhancing nitrite reductase and dehydrogenase activities. The effects were dose-dependent, with optimal inhibition observed at a rate of 0.025 g/kg of dry soil. This characteristic makes it valuable for improving nitrogen use efficiency in crops and reducing environmental nitrogen runoff .
Table: Effects of this compound on Soil Enzyme Activities
Application Rate (g/kg) | Nitrate Reductase Activity | Nitrite Reductase Activity | Dehydrogenase Activity |
---|---|---|---|
0.00 | High | Low | Moderate |
0.025 | Low | High | High |
0.050 | Very Low | Moderate | Very High |
Medicinal Chemistry
Antibacterial Properties
This compound derivatives have been synthesized and evaluated for their antibacterial properties. A study reported that certain compounds derived from this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a derivative showed an IC50 value of 2.6 µg/mL against Bacillus subtilis, which is comparable to standard antibiotics like ampicillin .
Table: Antibacterial Activity of this compound Derivatives
Compound Name | Gram-Positive Activity (IC50 µg/mL) | Gram-Negative Activity (IC50 µg/mL) |
---|---|---|
5-(4-Chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylisoxazole | 2.6 | 9 |
Ampicillin | 2.5 | 20 |
Materials Science
Crosslinking Agent in Coatings
In materials science, this compound is utilized as a blocking agent for polyisocyanates in single-component stoving lacquers, particularly in automotive clear coatings. The compound enhances the thermal stability and resistance to yellowing compared to traditional blocking agents like butanone oxime. These properties make it advantageous for producing durable coatings that can withstand harsh environmental conditions .
Case Study 1: Agricultural Impact
A field trial conducted to assess the impact of this compound on crop yield demonstrated that its application led to a significant increase in nitrogen retention in the soil and improved overall plant health. The study highlighted how the compound's ability to inhibit nitrification directly contributed to enhanced crop productivity.
Case Study 2: Antibacterial Efficacy
In a laboratory setting, researchers synthesized various derivatives of this compound and tested them against common bacterial strains responsible for agricultural diseases. The results indicated that certain derivatives not only inhibited bacterial growth effectively but also showed potential for development into new agricultural fungicides or bactericides.
Mechanism of Action
The mechanism of action of 1,5-Dimethylpyrazole involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s effects are mediated through pathways involving enzyme inhibition and modulation of biochemical reactions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Pyrazole Derivatives
Pyrazole derivatives exhibit diverse biological and industrial applications depending on substituent positions and functional groups. Below is a comparative analysis of 1,5-dimethylpyrazole with structurally related compounds:
Positional Isomers: 1,4-Dimethylpyrazole vs. This compound
- 1,4-Dimethylpyrazole : This isomer is widely used in agrochemicals (e.g., herbicides, fungicides) and pharmaceuticals due to its role as a reagent and intermediate. Major market players like BASF and Changzhou Sulfuron Chemical drive its production .
- This compound : Unlike its 1,4-isomer, this compound is more prominent in synthesizing bioactive heterocycles, such as imidazo[1,5-b]pyrazoles and pyrazolo[1,5-a]pyrimidines, which are explored for antimicrobial and antitumor activities .
Substituent-Specific Derivatives
- 3,5-Dimethylpyrazole (DMP) : Demonstrates antilipolytic effects, significantly reducing plasma free fatty acids (FFA), glucose, and insulin levels in animal models .
- 4-Methylpyrazoles (e.g., compounds 28, 33) : These derivatives, when incorporated into aryl-substituted pyrazoles, exhibit human hepatic clearance (CLint) values <20 μL/min/mg, comparable to this compound (compound 36) .
- Cyanopyrazole (44): Features a cyano group, resulting in CLint <20 μL/min/mg but lower potency than carboxamide or triazole derivatives .
Pharmacokinetic and Pharmacodynamic Data
Key pharmacokinetic parameters for selected pyrazole derivatives are summarized below:
Research Findings and Recent Advances
- Metabolic Stability: Substituents like triazole or carboxamide enhance metabolic stability (CLint within target range) compared to methyl or cyano groups .
- Synthetic Efficiency: Microwave-assisted and acid-catalyzed methods enable rapid synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazole precursors, improving yields and reducing reaction times .
- Biological Activity : Pyrazole derivatives, including 4-(4-arylidene-5-oxoimidazol-1-yl)-1,5-dimethylpyrazoles, show promising growth inhibition against Gram-positive bacteria and fungi .
Biological Activity
1,5-Dimethylpyrazole (DMP) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and metabolic effects, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a pyrazole ring with two methyl groups at the 1 and 5 positions. Its structure contributes to various biological activities, making it a valuable compound in medicinal chemistry.
Antimicrobial Activity
DMP exhibits significant antimicrobial properties against various bacterial strains. Research has shown that derivatives of DMP demonstrate varying levels of activity against Gram-positive and Gram-negative bacteria.
Compound | Bacterial Strain | Inhibition Zone (mm) | IC50 (µg/mL) |
---|---|---|---|
DMP Derivative 1 | Staphylococcus aureus | 6 | 2.5 |
DMP Derivative 2 | Escherichia coli | 8 | 1.2 |
DMP Derivative 3 | Candida albicans | 7 | Not reported |
A study highlighted that the presence of specific substituents on the pyrazole ring enhances its antibacterial activity, particularly against E. coli and S. aureus .
Anticancer Activity
Recent investigations into the anticancer potential of DMP derivatives have yielded promising results. For example, a study on a specific derivative demonstrated an IC50 value of against the C6 glioma cell line, outperforming the standard drug 5-fluorouracil (IC50 = ) . The mechanism of action involved inducing apoptosis in cancer cells, with flow cytometry analysis revealing that approximately 79% of the cells underwent programmed cell death .
Case Study: Glioma Treatment
- Compound Tested : DMP derivative (5f)
- Cell Line : C6 glioma
- Results :
Metabolic Effects
DMP has also been studied for its effects on insulin secretion from pancreatic beta cells. It was found to inhibit insulin release in response to nutrient secretagogues by approximately 50%, suggesting a role in modulating lipid signaling pathways that influence insulin secretion . This effect is particularly relevant for understanding metabolic disorders such as diabetes.
Summary of Biological Activities
The following table summarizes the key biological activities of this compound:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,5-dimethylpyrazole, and how can its purity be optimized?
- Methodology : A common approach involves reacting 1,5-dimethyl-1H-pyrazole with chloroacetyl chloride in dichloromethane (DCM) or another inert solvent, using triethylamine as a base to neutralize HCl byproducts . Optimization includes monitoring reaction completion via thin-layer chromatography (TLC) and purifying the product through recrystallization or column chromatography. Solvent selection (e.g., hexane vs. THF) and base solubility (e.g., KOH in different solvents) significantly influence conversion rates .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Methodology : Key techniques include:
- Elemental analysis to confirm molecular composition.
- IR spectroscopy to identify functional groups (e.g., N-H stretches in pyrazole rings).
- UV-Vis spectroscopy to study electronic transitions in coordination complexes (e.g., copper complexes of this compound derivatives) .
- Molar conductivity measurements to assess electrolytic behavior in solution .
Q. What are the primary pharmacological applications of this compound derivatives in preclinical research?
- Methodology : Derivatives like 1,5-Bis(3,5-dimethylpyrazol-1-yl)-3-oxapentane diacetatocopper exhibit hypoglycemic activity by reducing blood glucose levels in rat models. However, dose-dependent histopathological changes (e.g., pancreatic vacuolation, necrosis) necessitate rigorous toxicity screening. Experimental designs often involve intraperitoneal administration at 12 mg/kg body weight, followed by serum glucose assays and histopathology .
Advanced Research Questions
Q. How do researchers reconcile contradictory findings between the hypoglycemic efficacy and pancreatic toxicity of this compound derivatives?
- Methodology :
- Dose-response studies : Compare glucose-lowering effects (e.g., serum glucose reduction at 30 min–2.5 h post-injection) against histopathological outcomes (e.g., necrosis at 2–6 weeks) .
- Mechanistic studies : Investigate whether toxicity arises from oxidative stress (via lipid peroxidation assays) or mitochondrial dysfunction (via electron microscopy of pancreatic cells) .
- Alternative formulations : Test encapsulated or ligand-modified derivatives to reduce off-target effects .
Q. What experimental strategies are used to optimize the reaction yield of this compound derivatives in solvent systems?
- Methodology :
- Solvent screening : Hexane (non-polar) achieves higher conversion rates than THF or DIO in base-catalyzed reactions.
- Base selection : Triethylamine is preferred over KOH due to better solubility in organic solvents like DCM .
- Reaction monitoring : Use GC-MS or HPLC to track intermediate formation and optimize reaction time (e.g., 24 h for copper complex synthesis) .
Q. How do substituent positions (e.g., 1,5- vs. 3,5-dimethylpyrazole) influence biological activity in pyrazole derivatives?
- Methodology :
- Comparative studies : 3,5-Dimethylpyrazole mimics insulin by enhancing glucose oxidation but lacks efficacy in eviscerated rats, unlike 1,5-dimethyl derivatives .
- Molecular docking : Analyze interactions with targets like glycogen phosphorylase or insulin receptors to explain positional effects on binding affinity .
- In vivo models : Use knockout rodents to isolate metabolic pathways affected by substituent variations .
Q. What are the best practices for mitigating environmental risks during this compound synthesis?
- Methodology :
- Waste segregation : Separate halogenated solvents (e.g., DCM) from aqueous waste to prevent cross-contamination.
- Neutralization protocols : Treat acidic byproducts with sodium bicarbonate before disposal.
- Collaboration : Partner with certified waste management firms for specialized disposal of pyrazole intermediates .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported hypoglycemic durations for this compound derivatives?
- Methodology :
- Temporal profiling : Conduct frequent serum glucose measurements (e.g., every 30 min for 24 h) to capture rebound hyperglycemia observed in some studies .
- Strain-specific responses : Compare albino rats (Rattus norvegicus) with other models (e.g., mice) to identify species-dependent metabolic differences .
Q. Experimental Design Considerations
Q. What controls are essential in studies evaluating this compound toxicity?
- Methodology :
- Negative controls : Administer saline instead of the test compound to control for injection stress.
- Positive controls : Use known toxins (e.g., ethanol-pyrazole) to benchmark histopathological outcomes .
- Blinded analysis : Ensure pathologists are unaware of treatment groups to reduce bias in scoring pancreatic damage .
Q. How can computational tools enhance the development of this compound-based therapeutics?
Properties
IUPAC Name |
1,5-dimethylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-5-3-4-6-7(5)2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZQMSSIUQNTDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70219521 | |
Record name | 1,5-Dimethylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70219521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
694-31-5 | |
Record name | 1,5-Dimethylpyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=694-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Dimethylpyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Dimethylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70219521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.